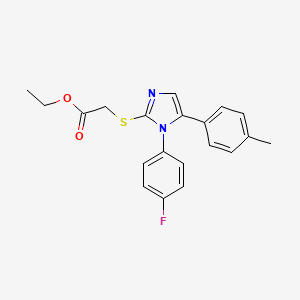

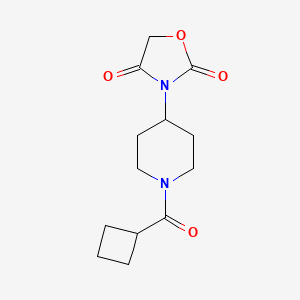

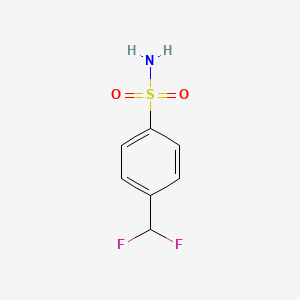

3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

科学的研究の応用

Discovery and Investigation of Antineoplastic Agents

Research highlights the discovery and development of a novel series of compounds demonstrating excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules exhibit greater tumor-selective toxicity and act as modulators of multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These compounds also show promising antimalarial and antimycobacterial properties, presenting a case for further evaluations as candidate antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Advances in Eco-friendly Triazole Synthesis

The synthesis of 1,2,3-triazole derivatives through eco-friendly procedures offers a variety of properties and applications, especially in drug development. The review covers recent eco-friendly CuAAC procedures for the click synthesis of 1,2,3-triazoles, highlighting the advantages such as shorter reaction times, easier work-up, and higher yields. These methodologies can be applied to the industrial synthesis of drugs, showcasing the versatility of triazole derivatives in scientific research (M. D. de Souza et al., 2019).

Functional Chemical Groups for CNS Acting Drugs

A literature search identified functional chemical groups, such as heterocycles containing nitrogen (N), sulfur (S), and oxygen (O), that may serve as lead molecules for the synthesis of compounds with CNS activity. These compounds include, but are not limited to, coal tar, pyridostigmine, and quinine. This research opens avenues for discovering compounds with potential CNS effects ranging from depression to convulsion (S. Saganuwan, 2017).

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

N-Heterocyclic compounds like 1,2,3-triazoles are key scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. This review focuses on various synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, crucial for developing new biologically active compounds. Such research underscores the significance of triazoles in medicinal chemistry and their potential applications in creating therapeutic agents (C. Kaushik et al., 2019).

将来の方向性

作用機序

Target of Action

The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways .

Mode of Action

This compound acts as a dual inhibitor of sEH and FAAH . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions . This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling .

Biochemical Pathways

The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects . FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory . By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids .

Pharmacokinetics

Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively . This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy .

特性

IUPAC Name |

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYMWXISWKARBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)

![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)

![2-methoxy-6-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B2919460.png)

![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)